

Tris(3-fluorophenyl)phosphine physical properties

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Compound of Interest

Compound Name: *Tris(3-fluorophenyl)phosphine*

Cat. No.: *B1295276*

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An In-Depth Technical Guide to the Physical Properties of **Tris(3-fluorophenyl)phosphine**

Introduction

Tris(3-fluorophenyl)phosphine, hereafter referred to as T3FPF, is a fluorinated organophosphorus compound belonging to the versatile class of triarylphosphines. These compounds are of paramount importance in modern chemistry, serving as ligands in homogeneous catalysis, reagents in organic synthesis (such as the Wittig and Staudinger reactions), and building blocks for more complex molecules. The introduction of fluorine atoms onto the phenyl rings significantly modulates the electronic and steric properties of the phosphorus center compared to its parent compound, triphenylphosphine. This guide, intended for researchers, chemists, and drug development professionals, offers a detailed exploration of the core physical and spectroscopic properties of T3FPF, providing both foundational data and practical experimental insights.

Core Physicochemical Properties

The fundamental physical characteristics of a compound are critical for its handling, application, and purification. T3FPF is typically supplied as a solid, and its properties are well-documented by various chemical suppliers and databases.

Property	Value	Source(s)
CAS Number	23039-94-3	[1][2]
Molecular Formula	C ₁₈ H ₁₂ F ₃ P	[1][2][3]
Molecular Weight	316.26 g/mol	[4][5]
Appearance	White to off-white or yellow solid/powder	[1][6]
Melting Point	62 °C	[6][7]
Boiling Point	371.1 °C at 760 mmHg	[1][6]
Purity	Typically ≥97%	[1]

Melting Point: The melting point of 62 °C is a key indicator of purity.[6][7] A broad melting range or a significant deviation from this value would suggest the presence of impurities.

Boiling Point: While a boiling point of 371.1 °C at atmospheric pressure is reported, distillation at this temperature is generally not practical due to the potential for decomposition.[1][6]

Purification of similar phosphines is more commonly achieved by recrystallization or chromatography.

Solubility and Polarity: The calculated octanol/water partition coefficient (logP) of 3.862 indicates that T3FPF is significantly more soluble in non-polar organic solvents than in water.[4] Its low water solubility is also noted in safety data sheets, which suggest it is unlikely to be mobile in the environment.[8] This lipophilic character dictates its solubility in common reaction media such as toluene, THF, and dichloromethane, while being largely insoluble in water.

Storage and Stability: T3FPF is listed as air-sensitive.[6] The phosphorus(III) center is susceptible to oxidation to the corresponding phosphine oxide. Therefore, it must be stored under an inert atmosphere (e.g., nitrogen or argon) at reduced temperatures, typically between 2-8°C, to ensure its long-term integrity.[6]

Spectroscopic & Analytical Characterization

Spectroscopic analysis is indispensable for confirming the identity, structure, and purity of T3FPF.

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR is the most powerful tool for the structural elucidation of T3FPF.

- ^{31}P NMR: This is the most direct method for characterizing phosphines. A single resonance in the ^{31}P NMR spectrum is indicative of a single phosphorus environment. While specific data for the 3-fluoro isomer is not detailed in broad literature, related triarylphosphines exhibit characteristic chemical shifts that are sensitive to the electronic nature of the aryl substituents.
- ^1H NMR: The proton NMR spectrum would show complex multiplets in the aromatic region (approx. 7.0-7.8 ppm) resulting from proton-proton, proton-phosphorus, and proton-fluorine coupling.
- ^{13}C NMR: The carbon spectrum provides information on all unique carbon atoms in the molecule. The aromatic signals will be split due to coupling with both the phosphorus center (J C-P) and the fluorine atoms (J C-F), providing rich structural information.
- ^{19}F NMR: A single resonance in the fluorine NMR spectrum would confirm the presence of the three equivalent fluorine atoms.

Spectra for T3FPF are available for reference from specialized chemical databases and suppliers.[\[9\]](#)

Infrared (IR) Spectroscopy IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of T3FPF is characterized by vibrations associated with the P-C (phosphorus-phenyl) and C-F bonds, in addition to the standard aromatic C-H and C=C stretching and bending modes.[\[3\]](#) The presence of strong C-F stretching bands is a key diagnostic feature.

Mass Spectrometry (MS) Mass spectrometry is used to confirm the molecular weight of the compound. Electron ionization (EI) mass spectrometry data for T3FPF is available through the NIST Chemistry WebBook, which can be used to confirm the molecular ion peak corresponding to its molecular weight of 316.26 g/mol .[\[3\]](#)[\[10\]](#)

Experimental Protocols for Property Determination

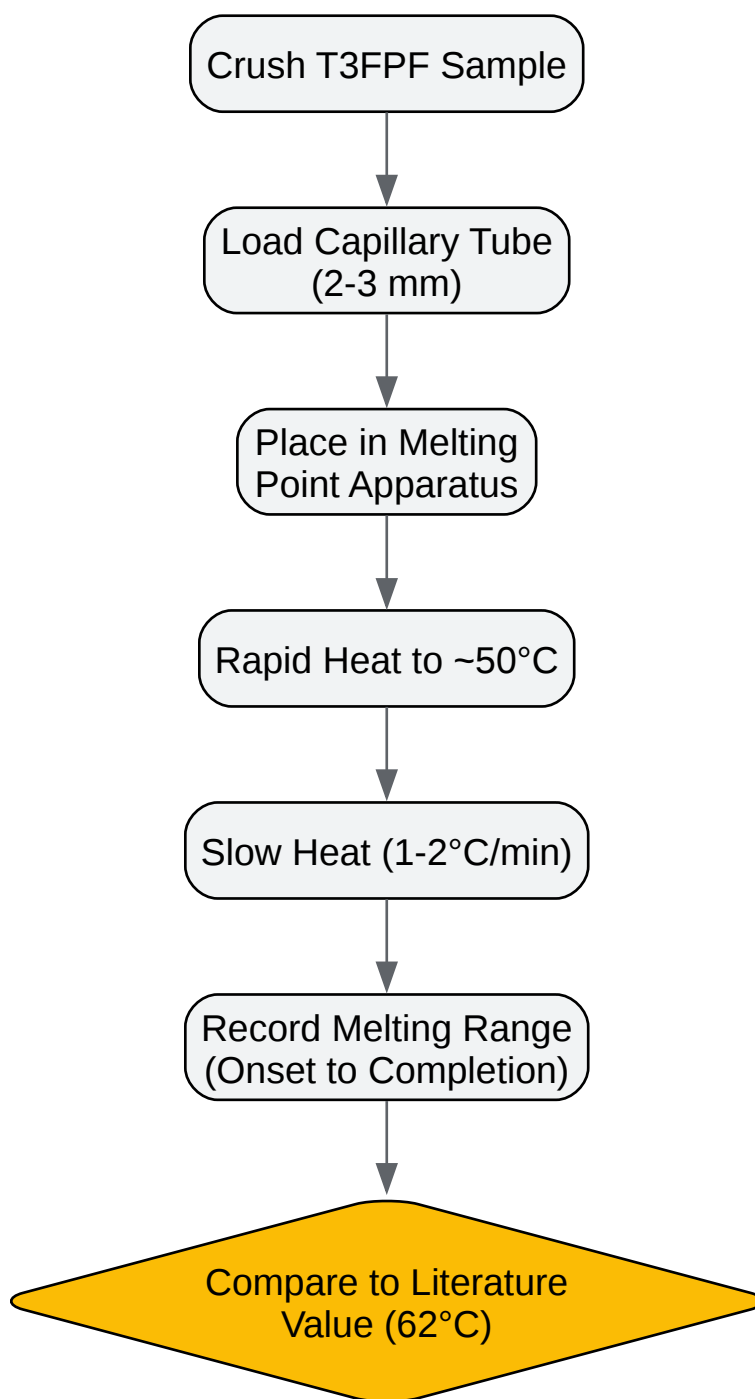
The following protocols outline standard laboratory procedures for verifying the physical properties of T3FPF. These protocols are designed to be self-validating through the comparison of obtained results with established literature values.

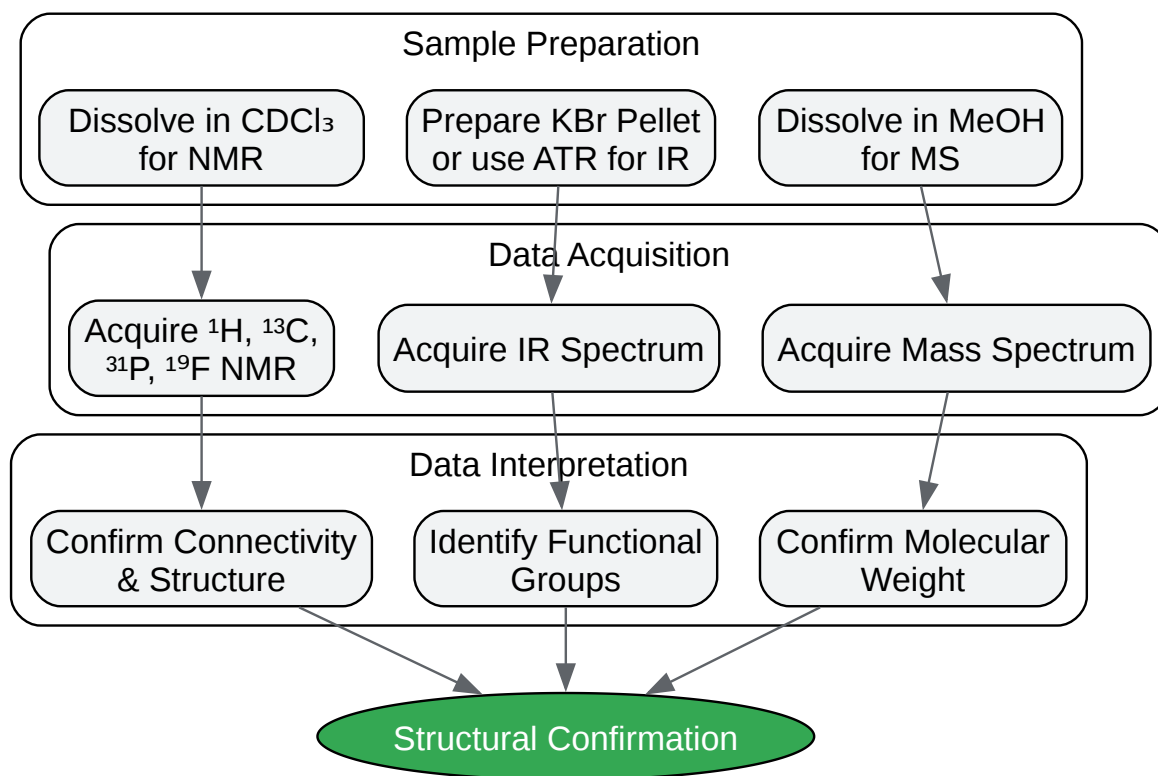
Protocol 1: Melting Point Determination

Causality: This protocol verifies the purity of the T3FPF sample. A sharp melting point at the literature value of 62 °C indicates high purity, whereas a depressed and broad melting range suggests the presence of impurities.

Methodology:

- **Sample Preparation:** Finely crush a small amount of the T3FPF solid on a watch glass.
- **Capillary Loading:** Tap the open end of a capillary tube into the powder to load a small sample (2-3 mm in height). Tap the sealed end of the tube on a hard surface to pack the sample tightly.
- **Apparatus Setup:** Place the loaded capillary into a calibrated melting point apparatus.
- **Measurement:**
 - Heat the apparatus rapidly to about 50 °C.
 - Decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium.
 - Record the temperature at which the first drop of liquid appears (onset of melting).
 - Record the temperature at which the entire sample becomes a clear liquid (completion of melting).
- **Validation:** Compare the observed melting range to the literature value (62 °C).^{[6][7]}





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